Ethyl 2-ethoxy-5-(4-methyl-1-piperazinylsulfonyl)benzoate
Description
Ethyl 2-ethoxy-5-(4-methyl-1-piperazinylsulfonyl)benzoate is a synthetic benzoate ester featuring a sulfonylated piperazine substituent at the 5-position and an ethoxy group at the 2-position of the benzene ring.
Properties
IUPAC Name |
ethyl 2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5S/c1-4-22-15-7-6-13(12-14(15)16(19)23-5-2)24(20,21)18-10-8-17(3)9-11-18/h6-7,12H,4-5,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXHOPIYSCYMQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301019504 | |
| Record name | Ethyl 2-ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301019504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
304435-84-5 | |
| Record name | Ethyl 2-ethoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=304435-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301019504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-ethoxy-5-((4-methylpiperazin-1-yl)sulfonyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.247.352 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-ethoxy-5-(4-methyl-1-piperazinylsulfonyl)benzoate typically involves multiple steps. One common method includes the following steps:
Starting Materials: The synthesis begins with the preparation of 2-ethoxybenzoic acid and 4-methylpiperazine.
Formation of Intermediate: The 2-ethoxybenzoic acid is reacted with thionyl chloride to form the corresponding acid chloride.
Coupling Reaction: The acid chloride is then reacted with 4-methylpiperazine to form the piperazinyl intermediate.
Sulfonylation: The intermediate is sulfonylated using a sulfonyl chloride reagent to introduce the sulfonyl group.
Esterification: Finally, the product is esterified with ethanol to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-ethoxy-5-(4-methyl-1-piperazinylsulfonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperazinyl or ethoxy groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates or piperazines.
Scientific Research Applications
Synthesis and Reactivity
Ethyl 2-ethoxy-5-(4-methyl-1-piperazinylsulfonyl)benzoate is synthesized through various organic reactions involving piperazine derivatives and benzoic acid esters. Its synthesis is often linked to the production of other important pharmaceutical compounds, notably Sildenafil Citrate, which is used for treating erectile dysfunction.
Synthesis Pathway Example
-
Starting Materials :
- Ethyl 2-ethoxybenzoate
- 4-Methylpiperazine
- Sulfonyl chloride
-
Reactions :
- The reaction typically involves nucleophilic substitution where the piperazine ring attacks the sulfonyl chloride to form the sulfonamide linkage.
- Subsequent esterification leads to the final product.
Sildenafil Citrate Synthesis
This compound serves as an intermediate in the synthesis of Sildenafil Citrate, a well-known phosphodiesterase type 5 inhibitor used for erectile dysfunction treatment. The compound's role in this synthesis highlights its importance in developing effective therapeutic agents .
Antidepressant Research
Preliminary studies have suggested that compounds similar to this compound may exhibit antidepressant properties through modulation of neurotransmitter systems, particularly serotonin pathways. This potential application is under investigation for developing new antidepressant medications .
Anticancer Activity
Research indicates that derivatives of this compound could possess anticancer properties by inhibiting specific cancer cell lines. Studies are ongoing to evaluate its efficacy and mechanism of action against various types of cancer .
Case Study 1: Sildenafil Development
In the development of Sildenafil Citrate, this compound was identified as a critical intermediate, demonstrating significant efficiency in enhancing the bioavailability of the final product. Clinical trials showed that Sildenafil effectively improves erectile function in men with erectile dysfunction, validating the compound's relevance in pharmaceutical chemistry .
Case Study 2: Antidepressant Screening
A study conducted on piperazine derivatives revealed that modifications to compounds like this compound could lead to enhanced serotonin receptor affinity, suggesting potential applications in treating mood disorders. This research emphasizes the need for further exploration into its pharmacological profiles and therapeutic indices .
Mechanism of Action
The mechanism of action of Ethyl 2-ethoxy-5-(4-methyl-1-piperazinylsulfonyl)benzoate involves its interaction with specific molecular targets. The piperazinylsulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Methyl 2-methoxy-5-(methylsulfonyl)benzoate (CAS 63484-12-8; Similarity: 0.75)
Ethyl 2-methyl-2-(4-sulfamoylphenyl)propanoate (CAS 374067-94-4; Similarity: 0.75)
- Structural Differences : Features a sulfamoylphenyl group instead of piperazinylsulfonyl and a branched ethyl ester.
- Functional Implications : The sulfamoyl group may confer higher hydrogen-bonding capacity, influencing solubility in aqueous environments compared to the lipophilic piperazine derivative .
Amino-Substituted Benzoates
Ethyl 4-(dimethylamino)benzoate
- Structural Differences: Lacks sulfonyl and piperazine groups but includes a dimethylamino substituent at the 4-position.
- Functional Implications: Reactivity: Demonstrates higher reactivity as a co-initiator in resin cements compared to methacrylate-based amines, attributed to electron-donating dimethylamino groups enhancing radical generation . Physical Properties: Resins containing this compound exhibit superior mechanical properties (e.g., degree of conversion, hardness) over those with 2-(dimethylamino)ethyl methacrylate, likely due to reduced steric hindrance .
2-(Dimethylamino)ethyl methacrylate
- Ethyl 2-ethoxy-5-(4-methylpiperazinylsulfonyl)benzoate’s piperazine group may similarly act as a co-initiator but with modified kinetics due to sulfonyl electron-withdrawing effects .
Alkyl Benzoate Derivatives
Methyl Benzoate and Ethyl Benzoate
- Structural Simplicity : Lack sulfonyl or piperazine substituents.
- Key Differences: Polarity: Ethyl 2-ethoxy-5-(4-methylpiperazinylsulfonyl)benzoate’s sulfonyl and piperazine groups increase polarity, likely reducing compatibility with nonpolar polymers like PET compared to methyl benzoate . Toxicity: Piperazine derivatives may exhibit distinct toxicity profiles; ethyl benzoate is generally recognized as safe in cosmetics, whereas piperazinyl compounds require rigorous safety evaluation .
Research Findings and Implications
- Reactivity: Piperazinylsulfonyl groups may slow polymerization kinetics compared to dimethylamino benzoates due to electron-withdrawing effects, necessitating optimized initiator systems .
- Spectroscopic Behavior : Substituents like piperazinylsulfonyl could induce solvatochromic shifts in dye applications, analogous to ethyl acetate/methyl benzoate solvent effects on azo dyes .
- Toxicity : Piperazine derivatives require rigorous evaluation for dermal/ocular irritation, as seen in safety assessments of alkyl benzoates .
Biological Activity
Ethyl 2-ethoxy-5-(4-methyl-1-piperazinylsulfonyl)benzoate, known by its CAS number 304435-84-5, is a chemical compound with significant biological activity. This compound features a benzoic acid core substituted with an ethoxy group and a sulfonamide linked to a piperazine ring, making it a member of both the sulfonamide and piperazine classes of chemicals. Its primary application lies in pharmacology, particularly as an inhibitor of phosphodiesterase type 5 (PDE5), which plays a crucial role in various physiological processes.
| Property | Value |
|---|---|
| Molecular Formula | C16H24N2O5S |
| Molar Mass | 356.44 g/mol |
| CAS Number | 304435-84-5 |
| Synonyms | Ethyl 2-ethoxy-5-(4-methylpiperazinylsulfonyl)benzoate, 2-ethoxy-5-(4-methyl-1-piperazinyl)sulfonylbenzoic acid ethyl ester |
This compound primarily acts as a PDE5 inhibitor . By inhibiting PDE5, the compound prevents the breakdown of cyclic guanosine monophosphate (cGMP), leading to increased levels of cGMP in various tissues. This results in:
- Prolonged muscle relaxation
- Vasodilation , which can enhance blood flow and has implications for treating conditions such as erectile dysfunction and pulmonary hypertension.
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
- Good oral bioavailability
- Metabolism primarily through liver enzymes
- Excretion via urine, which is typical for many drugs targeting PDE enzymes.
Case Studies and Experimental Data
- Antimicrobial Activity : A study demonstrated that compounds structurally related to this compound exhibited significant antibacterial and antifungal activity against various microorganisms, including Escherichia coli and Candida albicans .
- Sildenafil Synthesis : This compound serves as an intermediate in the synthesis of Sildenafil Citrate, a well-known PDE5 inhibitor used for treating erectile dysfunction . The efficacy of Sildenafil is attributed to its ability to enhance cGMP levels similarly to this compound.
- Vasodilatory Effects : Experimental models have shown that the compound's inhibition of PDE5 leads to significant vasodilatory effects, supporting its potential therapeutic applications in cardiovascular diseases .
Comparative Biological Activity
The following table summarizes the biological activities observed in related compounds:
| Compound | Activity Type | Target Organism/Pathway |
|---|---|---|
| Ethyl 2-ethoxy-5-(4-methylpiperazinylsulfonyl)benzoate | PDE5 Inhibition | cGMP-dependent pathways |
| Sildenafil Citrate | PDE5 Inhibition | Erectile dysfunction |
| Various benzothiazole derivatives | Antimicrobial | E. coli, Staphylococcus aureus |
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of Ethyl 2-ethoxy-5-(4-methyl-1-piperazinylsulfonyl)benzoate, and how do they influence experimental design?
- Answer : The compound (CAS 194602-23-8) has a molecular weight of 328.39 g/mol (C₁₄H₂₀N₂O₅S) and a density of 1.319 g/cm³ at 20°C. Its low solubility (4.6 g/L at 25°C) suggests the need for polar aprotic solvents (e.g., DMSO) in dissolution studies. Stability under standard lab conditions is inferred from its benzoate ester core, but susceptibility to hydrolysis under acidic/basic conditions requires pH-controlled environments during synthesis or storage .
Q. What analytical techniques are recommended for characterizing purity and structural integrity?
- Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR; ¹H/¹³C) are critical for confirming molecular structure. High-performance liquid chromatography (HPLC) with UV detection (λ ~250–300 nm, typical for aromatic sulfonyl groups) ensures purity >97%, as validated in impurity standard protocols for related sulfonamide-benzoate derivatives . Differential scanning calorimetry (DSC) can assess thermal stability, given its melting point analogs (e.g., 187–190°C for structurally similar benzoic acid derivatives) .
Q. What synthetic routes are documented for this compound, and what are their yields?
- Answer : A two-step approach is common:
Sulfonation : Reacting 5-ethoxy-2-hydroxybenzoic acid with 4-methylpiperazine sulfonyl chloride.
Esterification : Using ethyl chloride or ethanol under acid catalysis.
Yields are not explicitly reported in the evidence, but analogous syntheses of pyrazolopyrimidinethione derivatives with sulfonyl-piperazinyl groups achieved ~60–75% purity post-chromatography .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) aid in understanding electronic properties and reactivity?
- Answer : Density functional theory (DFT) calculations predict frontier molecular orbitals (HOMO-LUMO gaps) to assess electrophilic/nucleophilic sites. For example, the sulfonyl group acts as an electron-withdrawing moiety, polarizing the benzoate ring and directing substitution reactions. Harmonic vibrational frequency analysis (scaling factor: 0.967) validates IR spectra for intermediates, as demonstrated in studies on triazolone derivatives .
Q. What contradictions exist in reported biological activities of sulfonamide-benzoate hybrids, and how can they be resolved?
- Answer : Some studies report enzyme inhibition (e.g., PDE5 in sildenafil analogs), while others note negligible activity. These discrepancies may arise from stereoelectronic effects of the ethoxy group or piperazinyl conformation. Resolving them requires:
- SAR studies : Systematic substitution of the ethoxy or piperazinyl groups.
- Crystallography : Determining 3D structure via X-ray diffraction (as done for ethyl oxalyl monochloride derivatives) to correlate conformation with activity .
Q. What are the mechanistic implications of the sulfonyl-piperazinyl group in enzyme inhibition studies?
- Answer : The sulfonamide moiety facilitates hydrogen bonding with active-site residues (e.g., in PDE5), while the piperazinyl group enhances solubility and membrane permeability. Competitive inhibition assays using fluorogenic substrates (e.g., 4-methylumbelliferyl phosphate) can quantify binding affinity. For example, related compounds showed IC₅₀ values in the micromolar range for kinase targets .
Q. How can stability studies address hydrolysis risks in aqueous formulations?
- Answer : Accelerated stability testing (40°C/75% RH) over 4–8 weeks, monitored via HPLC, identifies degradation products (e.g., free benzoic acid). Buffering agents (e.g., phosphate, pH 6–7) mitigate hydrolysis. Computational predictions using software like ACD/Labs (logP: ~2.1) guide excipient selection for lipid-based delivery systems .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
